molecular formula C9H12N4O3 B1671713 Etofylline CAS No. 519-37-9

Etofylline

Cat. No. B1671713
CAS RN: 519-37-9
M. Wt: 224.22 g/mol
InChI Key: NWPRCRWQMGIBOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Etofylline is a theophylline derivative and a drug that causes vasodilation and relaxation of smooth muscle . It is used to relieve bronchoconstriction and may act as a phosphodiesterase inhibitor and adenosine receptor antagonist .


Synthesis Analysis

Etofylline is obtained by the action of glycol monochlorohydrin upon theophylline in an alkaline medium . A forced degradation study was successfully applied for the development of a stability-indicating assay method for simultaneous estimation of Etofylline and Theophylline in a formulation in the presence of its degradation products .


Molecular Structure Analysis

The crystal of Etofylline belongs to space group P21 with cell dimensions a = 4.522(1), b = 12.615(2), c = 9.093(2)Å, and β = 104.79(2) ̊ . The bond lengths in the purine ring are significantly different from those of the corresponding bonds in theophylline . The hydroxyethyl group adopts a gauche conformation .


Chemical Reactions Analysis

Significant differences between the corresponding bond lengths and angles in Etofylline and Theophylline are observed . The attachment of the hydroxyethyl group at N2 brings about such significant differences in the purinedione skeleton .


Physical And Chemical Properties Analysis

Etofylline has a molecular weight of 224.22 . It is freely soluble in water and moderately soluble in alcohol . The pH of a 5% aqueous solution is 6.5-7.0 .

Scientific Research Applications

Interaction with Human Serum Albumin

Etofylline, recognized for its use in asthma treatment, interacts significantly with human serum albumin (HSA), the major transport protein in human blood circulation. This interaction was investigated using fluorescence and circular dichroism (CD) spectroscopy, molecular docking, and molecular dynamics simulation methods. The study revealed that Etofylline-HSA complex formation involves hydrophobic and hydrogen bonding interactions, leading to some conformational changes in HSA (Mohammad-Aghaie, Hamedi, & Rad, 2019).

Pulmonary Administration and Drug Delivery

Etofylline has potential in pulmonary drug delivery systems. Research on etofylline encapsulated mannose-anchored N,N,N-trimethyl chitosan nanoparticles (Mn-TMC NPs) showed these nanoparticles have desirable characteristics like controlled release, targeted delivery, high penetrability, and scalability. This mannosylation approach enhances the therapeutic efficacy of Etofylline in treating airway diseases following pulmonary administration (Pardeshi et al., 2020).

Antithrombotic Potential

Etofylline clofibrate, a derivative of Etofylline, has demonstrated significant antithrombotic potential. Studies indicate its effectiveness in inhibiting experimental thrombus formation and platelet aggregation, suggesting a promising role in antithrombotic therapy (Sim, Davies, McCraw, & Metz, 1980).

Cardiovascular Health

In patients with hypertriglyceridemia, Etofylline Clofibrate has shown beneficial effects on endothelium-dependent vasodilatation. This suggests its potential in improving cardiovascular health, especially in conditions characterized by elevated triglyceride levels (Dong-bao, 2002).

Hypolipidaemic Activity

Etofylline clofibrate exhibits hypolipidaemic activity, particularly in reducing cholesterol and triglyceride levels. This effect is distinct from other hypolipaemic agents, indicating a unique mechanism of action (Davies & Kellett, 1980).

properties

IUPAC Name

7-(2-hydroxyethyl)-1,3-dimethylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O3/c1-11-7-6(8(15)12(2)9(11)16)13(3-4-14)5-10-7/h5,14H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWPRCRWQMGIBOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5023031
Record name Etofylline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5023031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID7968631
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Etofylline

CAS RN

519-37-9
Record name Etofylline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=519-37-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Etofylline [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000519379
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ETOFYLLINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113373
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Etofylline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5023031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Etofylline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.519
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETOFYLLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L164909TBI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Etofylline
Reactant of Route 2
Reactant of Route 2
Etofylline
Reactant of Route 3
Reactant of Route 3
Etofylline
Reactant of Route 4
Reactant of Route 4
Etofylline
Reactant of Route 5
Reactant of Route 5
Etofylline
Reactant of Route 6
Reactant of Route 6
Etofylline

Citations

For This Compound
656
Citations
RVS Nirogi, VN Kandikere, M Shukla… - … of Chromatography B, 2007 - Elsevier
… The pharmacological actions of the etofylline are generally considered to be similar to those … derivatives, etofylline does not convert into theophylline in the body. Etofylline is mainly …
Number of citations: 61 www.sciencedirect.com
VM Shinde, NM Tendolkar, BS Desai - Analytical letters, 1995 - Taylor & Francis
… Etofylline and Paracetamol respectively. Minimum detection limit obtained was long for both Theophylline and Etofylline… (Hydrated) and Etofylline was prepared in methanol in the …
Number of citations: 10 www.tandfonline.com
CV Pardeshi, VV Agnihotri, KY Patil… - International Journal of …, 2020 - Elsevier
Drug delivery to lungs via pulmonary administration offers potential for the development of new drug delivery systems. Here we fabricated the etofylline (ETO) encapsulated mannose-…
Number of citations: 31 www.sciencedirect.com
HN Dave, RC Mashru, AR Thakkar - Analytica Chimica Acta, 2007 - Elsevier
Four simple, rapid, accurate, precise, reliable and economical spectrophotometric methods have been proposed for simultaneous determination of salbutamol sulphate (SS), …
Number of citations: 78 www.sciencedirect.com
JK Jain, MS Prakash, RK Mishra… - Pakistan journal of …, 2008 - search.ebscohost.com
… Theophylline and Etofylline are xanthine derivatives with broncbodilator activity. Etofylline is a well tolerated derivative of Theophylline and acts by direct relaxation of bronchial smooth …
Number of citations: 23 search.ebscohost.com
K Sankar - saspublishers.com
… Group I was administered theophylline 69 mg+ etofylline 231mg (Deriphylline Retard 300 … better safety profile, it has no advantage over theophylline and etofylline in terms of efficacy. …
Number of citations: 0 www.saspublishers.com
HN Dave, RC Mashru, AK Patel - Journal of Pharmaceutical …, 2010 - researchgate.net
Simple, rapid, accurate, precise, reliable and economical thin layer chromatographic and spectrophotometric methods have been proposed for the resolution and determination of …
Number of citations: 29 www.researchgate.net
D Mohammad-Aghaie, F Hamedi… - Physical Chemistry …, 2019 - physchemres.org
… to investigate the interaction of etofylline, as an established … mechanism due to the etofylline-HSA complex formation. … interactions are involved in the etofylline-HSA interaction. The …
Number of citations: 5 www.physchemres.org
A Tyagi, N Sharma, K Mittal, R Mashru, T Bhardwaj… - Pharm Anal …, 2015 - academia.edu
Different HPTLC-densitometric and RP-HPLC methods are developed for the simultaneous determination of salbutamol sulphate, bromhexine hydrochloride and etofylline in …
Number of citations: 16 www.academia.edu
K Wadibhasme, N Sapkal - Asian Journal of Research in …, 2014 - search.proquest.com
… Etofylline is official in IP and BP, where titrimetric methods for Etofylline in bulk and tablet … of Etofylline at λ1 and λ2 respectively. Cx and Cy are concentrations of Theophylline and …
Number of citations: 1 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.